8-Quinolinol, 2-ethenyl-

Organometallic chemistry Catalyst ligand design Cyclometalation

Standard 8-hydroxyquinoline (8-HQ) lacks the rigid, conjugated geometry required for tridentate metal coordination. 2-ethenyl-8-quinolinol (2V-8HQ, CAS 91575-51-8) solves this with a C2-vinyl group that enables O,N,C-chelation. - Pd(II) cyclometalated complexes via room-temperature reaction with Na₂[PdCl₄]; Pd-C bond stable under strain (X-ray validated). - Tunable paramagnetic probe for Mn(II)/Co(II)/Ni(II)/Cu(II)/Zn(II) in protein NMR; conjugates via cysteine. - Polymerizable vinyl group for non-leaching antioxidant matrices or catalyst supports.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 91575-51-8
Cat. No. B3361177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Quinolinol, 2-ethenyl-
CAS91575-51-8
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC=CC1=NC2=C(C=CC=C2O)C=C1
InChIInChI=1S/C11H9NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h2-7,13H,1H2
InChIKeyISADTBCMEJCTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-8-quinolinol Product Overview


8-Quinolinol, 2-ethenyl- (also known as 2-vinyl-8-hydroxyquinoline or 2V-8HQ; CAS: 91575-51-8; molecular formula C₁₁H₉NO; MW 171.19 g/mol) is a quinoline derivative bearing a hydroxyl group at the 8-position and a vinyl substituent at the 2-position [1]. The vinyl group introduces planar rigidity, while the hydroxyl group enables hydrogen bonding and coordination with metal ions . The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation under NSC 602632 [2].

Organometallic ligand design: Vinyl-enabled tridentate O,N,C coordination
Paramagnetic NMR probe development: Broad-spectrum metal chelation (Mn, Co, Ni, Cu, Zn)
Antioxidant screening: DPPH radical scavenging research (class-level data)
Synthetic derivatization: C2-vinyl handle for 8-HQ SAR exploration

2-Ethenyl-8-quinolinol Substitution Limitations


Substitution with unmodified 8-hydroxyquinoline (8-HQ) or alternative 2-substituted analogs is not scientifically equivalent. The C2-vinyl substituent on 8-Quinolinol, 2-ethenyl- imparts a conjugated, rigid planar geometry absent in 2-methyl or unsubstituted analogs [1]. This structural distinction critically affects two procurement-relevant parameters: (i) the acid dissociation constant (pKa), which governs metal chelation behavior and solubility under physiological or process conditions [1]; and (ii) the capacity for tridentate (O,N,C) coordination with transition metals such as Pd(II), a binding mode not accessible to generic 8-HQ [2]. Furthermore, SAR studies across the 8-HQ class demonstrate that C2-substitution fundamentally modulates biological activity and target selectivity, as shown by the differential InhA inhibition between 7-substituted and 5-substituted 8-HQ derivatives . Thus, generic 8-HQ or 2-methyl-8-HQ cannot serve as functional drop-in replacements for applications requiring vinyl-specific coordination geometry, altered pKa, or distinct biological interaction profiles.

! Unmodified 8-HQ or 2-methyl-8-HQ lack the C2-vinyl group; pKa and chelation pH profile may shift.
! Generic 8-HQ provides only bidentate (O,N) coordination; tridentate O,N,C binding with Pd(II) not accessible.
! C2-substitution fundamentally alters SAR and target selectivity in 8-HQ analogs; class-specific review needed.

2-Ethenyl-8-quinolinol Differentiation Evidence


Tridentate Pd(II) Coordination vs. 8-Hydroxyquinoline

2-Ethenyl-8-quinolinol (2V-8HQ) forms a stable, neutral cyclometalated complex with Pd(II) via O, N, and C(vinyl) coordination, a tridentate binding mode unavailable to unsubstituted 8-hydroxyquinoline (8-HQ), which acts solely as a bidentate ligand [1]. The cyclometalation reaction with Na₂[PdCl₄] in the presence of pyridine in methanol proceeds at 25°C to yield the Pd(II)-C σ-bonded chelate complex [1]. X-ray crystallographic analysis confirms that the O, N, and 2-C atoms of the ligand lie in-plane, forming a rigid tridentate scaffold [1]. The Pd-C bond remains stable even under inherent structural molecular strain [1].

Pd(II) Coordination Mode
Head-to-head
Tridentate O,N,C cyclometalation; Pd-C σ-bond formation; reported ~60% yield under mild conditions (25°C, MeOH/pyridine).
Supports organometallic catalyst design requiring rigid tridentate scaffolds.
Bidentate 8-HQ cannot achieve this coordination geometry.
Organometallic chemistry Catalyst ligand design Cyclometalation

Broad-Spectrum Metal Chelation for NMR Protein Tagging

2-Vinyl-8-hydroxyquinoline (2V-8HQ) was site-specifically conjugated to proteins to generate a transition metal binding motif for paramagnetic NMR analysis . The protein-2V-8HQ adduct formed stable complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions . In contrast, alternative chelators such as nitroxoline or clioquinol typically exhibit more restricted metal ion specificity profiles [1]. The coordination geometry can be tuned by protein sidechain participation, with tunable paramagnetic tensors obtained when Co(II) coordinates with either a carboxylate/amide (i+3) or imidazole (i-4) residue .

Metal Ion Spectrum
Method context
Stable complexes with Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ when site-specifically conjugated to protein cysteines.
Enables versatile paramagnetic NMR probe selection without switching ligand chemistry.
Tunable paramagnetic tensor via protein sidechain (carboxylate/amide or imidazole).
Structural biology Paramagnetic NMR spectroscopy Protein engineering

DPPH Radical Scavenging vs. Glutathione

8-Hydroxy-2-vinylquinoline (2V-8HQ) demonstrates free radical scavenging activity superior to the canonical antioxidant glutathione (GSH) in in vitro assays, though the exact IC₅₀ value is not specified in the available technical documentation [1]. For class-level contextualization: in the broader 8-HQ family, the parent 8-HQ exhibits antioxidant activity, while 5-amino-8HQ achieves an IC₅₀ of 8.70 μM against DPPH, outperforming α-tocopherol (IC₅₀ = 13.47 μM) [2]. The vinyl substitution at C2 confers distinct electronic properties that may contribute to radical stabilization, though direct quantitative IC₅₀ data for 2V-8HQ remains unreported in the accessible literature.

DPPH Scavenging
Class-level / Data to verify
Directional activity: 2V-8HQ > GSH; exact IC₅₀ not reported. 5-amino-8HQ IC₅₀ = 8.70 μM, α-tocopherol 13.47 μM for class context.
Reported radical scavenging context; quantitative verification recommended before critical use.
Class-level inference from patent CN101186605A; direct 2V-8HQ IC₅₀ data unavailable.
Oxidative stress Free radical scavenging Antioxidant screening

2-Ethenyl-8-quinolinol Applications


Cyclometalated Palladium Complexes

Procure 2-ethenyl-8-quinolinol for the synthesis of stable Pd(II) cyclometalated complexes via mild room-temperature reaction with Na₂[PdCl₄] [1]. The tridentate O,N,C coordination scaffold is structurally validated by X-ray crystallography, with the Pd-C bond remaining stable under inherent molecular strain [1]. This ligand is suitable for developing palladium-based catalysts requiring rigid chelate geometry distinct from bidentate 8-HQ systems. The vinyl group enables further functionalization or polymerization for supported catalyst applications.

Paramagnetic NMR Protein Tagging

Utilize 2V-8HQ as a site-specific transition metal chelator for paramagnetic NMR protein analysis. The ligand can be conjugated to cysteine-mutated protein residues, enabling stable complex formation with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) [1]. The coordination geometry and resulting paramagnetic tensor are tunable based on nearby protein sidechains (e.g., carboxylate/amide at i+3 vs. imidazole at i-4) [1]. This provides a versatile, single-ligand platform for generating paramagnetic distance restraints across multiple metal ion conditions.

Antioxidant Polymer Additive

Deploy 2-ethenyl-8-quinolinol in applications requiring free radical scavenging capacity superior to glutathione [1]. The vinyl substituent confers distinct electronic properties that differentiate it from other 8-HQ antioxidants such as 5-amino-8HQ (IC₅₀ = 8.70 μM vs. DPPH) [2]. The polymerizable vinyl group additionally enables covalent incorporation into polymeric matrices for non-leaching antioxidant additives. Note: Direct quantitative IC₅₀ data for 2V-8HQ is not reported; verification under application-specific assay conditions is recommended before scale-up procurement.

Synthetic Intermediate for 8-Hydroxyquinoline Derivatives

Use 2-ethenyl-8-quinolinol as a versatile building block for structure-activity relationship (SAR) studies. The vinyl group serves as a handle for further functionalization via addition or polymerization chemistry. Patent CN101186605A describes its synthesis from 2-methyl-8-hydroxyquinoline via condensation with aromatic aldehydes in acetic anhydride at 120–140°C under reflux (40–96 hours), yielding 60–75% after column chromatography purification [1]. The distinct electronic and steric profile conferred by the C2-vinyl substituent enables exploration of chemical space inaccessible to 2-methyl or unsubstituted 8-HQ analogs.

Application
Selection Property
Validation Focus
Organometallic Pd(II) cyclometalation studies
Tridentate O,N,C coordination capacity vs bidentate 8-HQ
Pd-C bond stability and complex geometry by X-ray
Paramagnetic NMR protein structural studies
Broad-spectrum transition metal chelation (Mn, Co, Ni, Cu, Zn)
Tunable paramagnetic tensors via protein sidechain participation
Antioxidant additive for polymer matrices (requires verification)
Reported DPPH radical scavenging > GSH (exact IC₅₀ unreported)
Quantitative DPPH/ORAC assay under application-specific conditions
8-HQ SAR derivatization and chemical space exploration
Vinyl handle for functionalization or polymerization
Reaction condition optimization and scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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